EGFR Inhibitor Potency: 5-Aminomethyl Scaffold Enables Sub-50 nM Activity Against Triple-Mutant EGFR
In a 2024 structure-activity relationship (SAR) study, derivatives built upon the 2-phenylpyrimidine scaffold with a 5-aminomethyl extension demonstrated potent inhibition of the clinically challenging EGFR L858R/T790M/C797S triple mutant. Representative compound I-10 exhibited an enzymatic IC₅₀ of 33.26 nM against the triple-mutant EGFR, surpassing the potency of the clinically approved ALK/EGFR inhibitor brigatinib [1]. This establishes the 5-aminomethyl functionalization as a critical contributor to potency against resistance-associated EGFR mutations, a property not achievable with the unsubstituted 2-phenylpyrimidine core or 5-methyl analogs.
| Evidence Dimension | EGFR L858R/T790M/C797S Triple-Mutant Enzymatic Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 33.26 nM (for derivative I-10 containing the 2-phenylpyrimidin-5-yl scaffold) |
| Comparator Or Baseline | Brigatinib |
| Quantified Difference | Compound I-10 is more potent than brigatinib (exact brigatinib IC₅₀ not reported in this assay, but stated as 'more effective') |
| Conditions | In vitro enzymatic kinase inhibition assay |
Why This Matters
This head-to-head potency advantage against a resistance mutation validates the 5-aminomethyl 2-phenylpyrimidine scaffold as a superior starting point for next-generation EGFR inhibitor programs compared to alternative cores.
- [1] Tang C, Wang J, Wang D, et al. Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors. Bioorg Med Chem Lett. 2024;98:129648. View Source
